molecular formula C10H8N4 B8073720 2,2-[(E)-1,2-Diazenediyl]Dipyridine

2,2-[(E)-1,2-Diazenediyl]Dipyridine

Cat. No.: B8073720
M. Wt: 184.20 g/mol
InChI Key: VJTJVFFICHLTKX-BUHFOSPRSA-N
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Description

Pyridine, 2,2’-azobis-: is an organic compound with the molecular formula C10H8N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two pyridine rings. This compound is known for its role as an initiator in radical reactions, particularly in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-azobis- typically involves the reaction of pyridine derivatives with azo compounds under controlled conditions. One common method is the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid, followed by the addition of a reducing agent to form the azo linkage .

Industrial Production Methods: Industrial production of Pyridine, 2,2’-azobis- often employs large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the use of high-purity starting materials and precise control of temperature and pH to optimize the formation of the azo compound .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-azobis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-azobis- involves the homolytic cleavage of the azo bond (N=N) upon heating or exposure to light, generating two pyridine radicals. These radicals can initiate radical polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Comparison: Pyridine, 2,2’-azobis- is unique due to its pyridine rings, which provide additional sites for chemical modification and substitution reactions. This structural feature allows for greater versatility in its applications compared to other azo compounds like AIBN, which lacks such functional groups .

Properties

IUPAC Name

(E)-dipyridin-2-yldiazene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTJVFFICHLTKX-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/N=N/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062566
Record name Pyridine, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-03-6
Record name 2,2'-Azopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,2'-(1,2-diazenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Azopyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9T39RZ369
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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